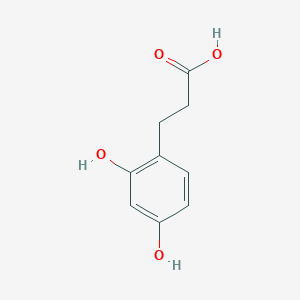

3-(2,4-Dihydroxyphenyl)propanoic acid

描述

氢化伞形酸,也称为3-(2,4-二羟基苯基)丙酸,是一种有机化合物,分子式为C9H10O4。它是肉桂酸的衍生物,其特征是在苯环上存在两个羟基。该化合物以其白色结晶外观而闻名,可溶于醇和醚等有机溶剂 .

准备方法

合成路线和反应条件: 氢化伞形酸可以通过多种方法合成。一种常见的合成路线包括将苄叉丙酮硝化生成3-硝基苄叉丙酮,然后将其还原为3-氨基苄叉丙酮。该中间体进一步与氢氧化钠反应生成氢化伞形酸 .

工业生产方法: 在工业环境中,氢化伞形酸通常通过2,4-二羟基肉桂酸的催化加氢制备。该过程涉及在高压和高温条件下使用钯催化剂来实现所需的还原反应 .

化学反应分析

反应类型: 氢化伞形酸会发生各种化学反应,包括:

氧化: 它可以使用高锰酸钾等氧化剂氧化生成醌。

还原: 该化合物可以使用硼氢化钠等还原剂还原生成二氢衍生物。

常用试剂和条件:

氧化: 碱性介质中的高锰酸钾。

还原: 醇溶剂中的硼氢化钠。

取代: 卤素或硝化剂在催化剂存在下的反应.

主要产物:

氧化: 醌。

还原: 二氢衍生物。

取代: 卤代或硝化氢化伞形酸.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₉H₁₀O₄

- Molecular Weight : 182.173 g/mol

- Melting Point : 158-162 °C

- Boiling Point : 418 °C at 760 mmHg

- Density : 1.4 g/cm³

DPPacid's structure features a phenolic compound with two hydroxyl groups positioned on the aromatic ring, contributing to its reactivity and biological activity.

Tyrosinase Inhibition

DPPacid has been identified as a competitive inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. The inhibition constants (IC50 and Ki values) for DPPacid are reported as follows:

- IC50 for L-Tyrosine : 3.02 μM

- Ki for DL-DOPA : 11.5 μM

This inhibition mechanism is crucial for applications in cosmetic formulations aimed at reducing hyperpigmentation and in the food industry to prevent enzymatic browning in fruits and vegetables .

Antioxidant Properties

Research indicates that DPPacid exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for inclusion in dietary supplements and functional foods .

Biodegradation Pathways

DPPacid plays a role in biodegradation processes within microbial communities. A study highlighted the use of Pseudomonas mandelii strain 7HK4 capable of degrading 7-hydroxycoumarin via pathways involving DPPacid. This biodegradation pathway involves specific enzymatic reactions that convert DPPacid into less harmful metabolites, showcasing its potential for bioremediation efforts .

Potential Therapeutic Uses

Given its properties as a tyrosinase inhibitor and antioxidant, DPPacid is being studied for potential therapeutic applications in treating conditions such as:

- Skin Disorders : The compound's ability to inhibit melanin production may be leveraged in treatments for conditions like vitiligo or melasma.

- Neuroprotection : Due to its antioxidant capabilities, there is interest in exploring DPPacid's role in neuroprotective strategies against diseases like Alzheimer's.

Case Studies and Research Findings

作用机制

氢化伞形酸的作用机制涉及它与各种分子靶点和途径的相互作用。已知它可以抑制参与氧化应激的某些酶的活性,从而减少活性氧的产生。此外,它可以调节与炎症和细胞增殖相关的信号通路,使其成为各种疾病的潜在治疗剂 .

相似化合物的比较

氢化伞形酸可以与其他类似化合物进行比较,例如:

肉桂酸: 这两种化合物具有相似的结构,但氢化伞形酸具有额外的羟基,这增强了其反应性和潜在的生物活性。

2,4-二羟基肉桂酸: 该化合物是氢化伞形酸的前体,并具有相似的性质,但氢化伞形酸更稳定,在工业应用中更容易处理.

类似化合物列表:

- 肉桂酸

- 2,4-二羟基肉桂酸

- 3,4-二羟基苯丙酸

生物活性

3-(2,4-Dihydroxyphenyl)propanoic acid, also known as dihydrocaffeic acid, is a phenolic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including its metabolism, antioxidant effects, anti-inflammatory potential, and implications in various health conditions.

Chemical Structure and Properties

This compound belongs to the class of organic compounds known as phenylpropanoic acids. Its structure consists of a benzene ring conjugated to a propanoic acid moiety with hydroxyl groups at the 2 and 4 positions. This configuration contributes to its biological activity and interaction with various biochemical pathways.

Metabolism

The metabolism of this compound occurs primarily in the gut microbiota. It is generated from the reduction of 3-(2,4-dihydroxyphenyl)prop-2-enoic acid and is further metabolized by specific enzymes such as UDP-glucuronosyltransferase 1-1 (UGT1A1), which plays a crucial role in detoxifying xenobiotics and endogenous compounds . Studies have shown that this compound can be oxidized by microbial enzymes in species like Pseudomonas and Arthrobacter, leading to the formation of more complex phenolic compounds .

Antioxidant Activity

This compound exhibits strong antioxidant properties. It has been shown to effectively scavenge free radicals and reduce oxidative stress in various biological systems. In vitro studies have demonstrated that it possesses higher radical scavenging activity compared to other common antioxidants such as tocopherol . The antioxidant capacity has been quantified using assays like DPPH and ABTS, where it showed significant efficacy in neutralizing reactive oxygen species.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory responses. In endothelial cells stimulated with TNF-α, this compound has been shown to influence the secretion of inflammatory markers such as VEGF and IL-8 . The structural characteristics of phenolic compounds allow them to interact with various signaling pathways involved in inflammation, suggesting potential therapeutic roles in managing inflammatory diseases.

Health Implications

The biological activities of this compound suggest several health benefits:

- Cardiovascular Health : Its antioxidant properties may protect against oxidative damage associated with cardiovascular diseases.

- Metabolic Regulation : There is evidence that it can influence glucose metabolism and insulin sensitivity, which could be beneficial for managing diabetes .

- Cancer Prevention : The anti-inflammatory effects may also contribute to reducing cancer risk factors by modulating inflammatory pathways involved in tumorigenesis .

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

- In Vivo Studies : A study on hypertensive rats demonstrated that a diet enriched with polyphenols, including this compound, improved cardiovascular function and survival rates .

- Cell Culture Experiments : In vitro experiments have shown that this compound can significantly reduce the levels of pro-inflammatory cytokines in activated endothelial cells .

- Microbial Metabolism : Research has identified specific microbial pathways that convert this compound into other bioactive metabolites, highlighting its role in gut health and systemic inflammation .

属性

IUPAC Name |

3-(2,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCMTJPPXSGYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204854 | |

| Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5631-68-5 | |

| Record name | 2,4-Dihydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5631-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005631685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5631-68-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-Dihydroxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0126386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。